REACTION_CXSMILES
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[SiH3][O:2][C:3]1[S:11][C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=1.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:17][CH:18]=1>>[S:11]1[CH:10]2[C:5]([CH2:6][NH:7][CH2:8][CH2:9]2)=[CH:4][C:3]1=[O:2].[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:15][CH:14]=1 |f:2.3|
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Name
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5-alkyl-2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
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2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[SiH3]OC1=CC=2CNCCC2S1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC=1C=CC(=CC1)S(=O)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
In the following, Reaction 2 and Reaction 3
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Type
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CUSTOM
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Details
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In this case, yield
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Name
|
|
Type
|
|
Smiles
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S1C(C=C2CNCCC21)=O.CC=1C=CC(=CC1)S(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |